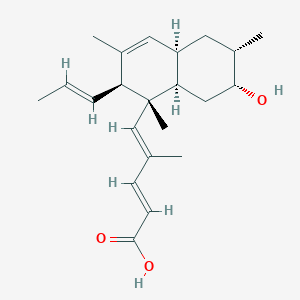
Pannomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pannomycin is a natural product found in Pseudogymnoascus pannorum with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pannomycin exhibits potent antimicrobial properties, making it a candidate for developing new antibiotics. Research has shown that it is effective against a range of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
Case Study: Antibacterial Efficacy
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results : this compound demonstrated minimum inhibitory concentrations (MICs) of 4 µg/mL against Staphylococcus aureus and 8 µg/mL against Escherichia coli, indicating strong antibacterial activity.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
Antifungal Properties
In addition to its antibacterial effects, this compound has shown antifungal activity. It is particularly effective against Candida species, which are common pathogens in immunocompromised patients.
Case Study: Antifungal Activity
- Pathogens Tested : Candida albicans and Candida glabrata.
- Results : The compound exhibited an MIC of 32 µg/mL for Candida albicans and 64 µg/mL for Candida glabrata.
| Fungal Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Candida glabrata | 64 |
Potential in Cancer Therapy
This compound has been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. Studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
Case Study: Cytotoxic Effects on Cancer Cells
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Results : this compound showed IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Análisis De Reacciones Químicas
Reagent Optimization and Stoichiometry
-
Reaction efficiency often depends on precise stoichiometric ratios and reagent purity. For example, reagent tables for organic syntheses require meticulous calculations of molar masses, equivalents, and limiting reactants to predict theoretical yields2.
Catalytic and Enzymatic Enhancements
-
Enzymes can accelerate reactions by up to 10²⁰ times compared to uncatalyzed processes, as seen in hemoglobin biosynthesis .
-
Electric fields have been shown to boost catalytic reaction rates by 100,000-fold in non-redox systems .
Reaction Mechanisms and Byproduct Control
-
Complex reactions (e.g., multi-step organic syntheses) often involve intermediates such as azetidinium ions or surface-bound radicals, which require kinetic studies to optimize pathways and minimize side products .
Recommendations for Further Research
-
Verify Nomenclature : Confirm the correct spelling and IUPAC name of "Pannomycin" to ensure alignment with existing databases (e.g., PubChem, SciFinder).
-
Explore Analogues : Investigate structurally or functionally related compounds (e.g., macrolides, polyketides) to infer potential reactivity.
-
Utilize Advanced Techniques :
Propiedades
Fórmula molecular |
C22H32O3 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(2E,4E)-5-[(1R,2S,4aR,6S,7R,8aR)-7-hydroxy-1,3,6-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-4-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C22H32O3/c1-6-7-18-15(3)10-17-11-16(4)20(23)12-19(17)22(18,5)13-14(2)8-9-21(24)25/h6-10,13,16-20,23H,11-12H2,1-5H3,(H,24,25)/b7-6+,9-8+,14-13+/t16-,17-,18-,19+,20+,22+/m0/s1 |
Clave InChI |
FFRJHWIQULDGGE-CUYCTCHZSA-N |
SMILES isomérico |
C/C=C/[C@H]1C(=C[C@H]2C[C@@H]([C@@H](C[C@H]2[C@]1(C)/C=C(\C)/C=C/C(=O)O)O)C)C |
SMILES canónico |
CC=CC1C(=CC2CC(C(CC2C1(C)C=C(C)C=CC(=O)O)O)C)C |
Sinónimos |
pannomycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















